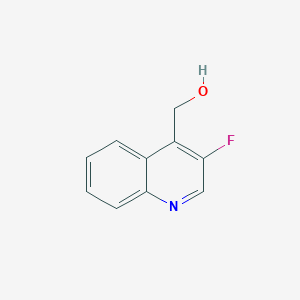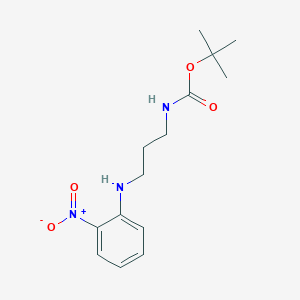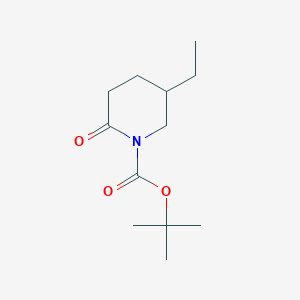
2-(Chloromethyl)-4-methylpyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-4-methylpyridine hydrobromide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group at the 2-position and a methyl group at the 4-position of the pyridine ring, with a hydrobromide salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methylpyridine hydrobromide typically involves the chloromethylation of 4-methylpyridine. One common method includes the reaction of 4-methylpyridine with formaldehyde and hydrochloric acid, followed by treatment with hydrobromic acid to form the hydrobromide salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems allows for consistent production quality. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-methylpyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.
Reduction: The compound can be reduced to form the corresponding 2-methyl-4-methylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: 2-Methyl-4-methylpyridine.
Scientific Research Applications
2-(Chloromethyl)-4-methylpyridine hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-methylpyridine hydrobromide involves its interaction with nucleophilic sites in target molecules. The chloromethyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)pyridine hydrochloride: Similar structure but lacks the methyl group at the 4-position.
4-Methylpyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Methyl-4-methylpyridine: Lacks the chloromethyl group, limiting its use in certain synthetic applications.
Uniqueness
2-(Chloromethyl)-4-methylpyridine hydrobromide is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and versatility in synthetic applications. This combination allows for selective functionalization and modification of target molecules, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C7H9BrClN |
|---|---|
Molecular Weight |
222.51 g/mol |
IUPAC Name |
2-(chloromethyl)-4-methylpyridine;hydrobromide |
InChI |
InChI=1S/C7H8ClN.BrH/c1-6-2-3-9-7(4-6)5-8;/h2-4H,5H2,1H3;1H |
InChI Key |
CUHNFQZPTJQWRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)CCl.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929795.png)
![Tert-butyl 2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-B]pyridin-6-YL)acetate](/img/structure/B13929800.png)
![1,1-Dimethylethyl 4-{[(6-bromo-3-pyridinyl)oxy]methyl}-1-piperidinecarboxylate](/img/structure/B13929805.png)


![6-Amino-7-chlorobenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13929822.png)
![N-(3,4-dichlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13929826.png)







